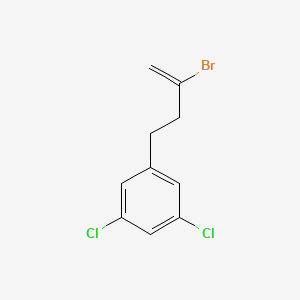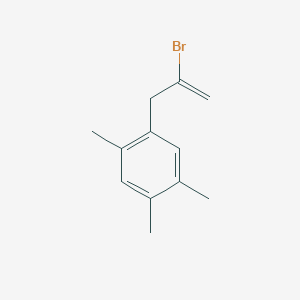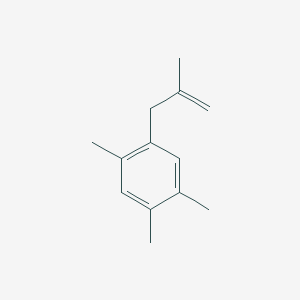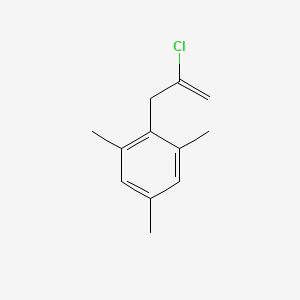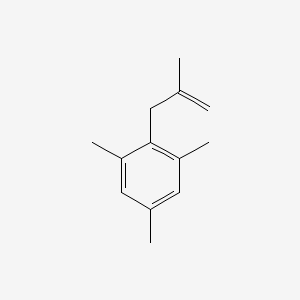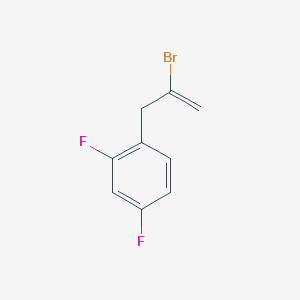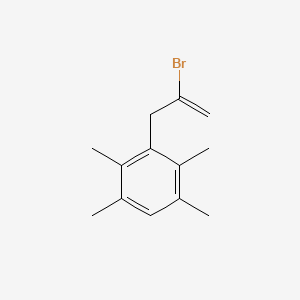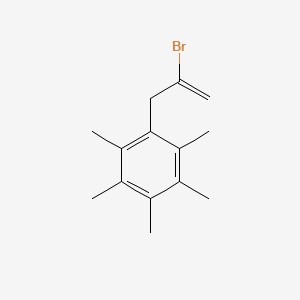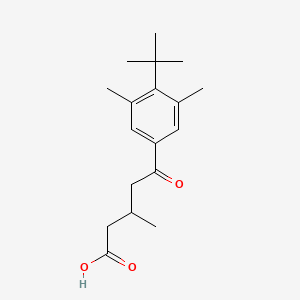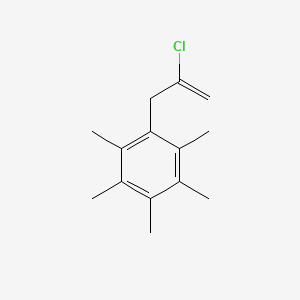
2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene
Descripción general
Descripción
2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene, also known as 2-Chloro-3-pentamethylphenylpropene or 2-CPMP, is an organic compound belonging to the family of substituted alkenes. It is a colorless liquid with a sweet, pungent odor. The compound has a wide range of applications in the scientific research field, including being used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a precursor in the synthesis of various organic compounds. In addition, 2-CPMP has been found to have biochemical and physiological effects on the human body.
Aplicaciones Científicas De Investigación
2-CPMP has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a precursor in the synthesis of various organic compounds. It can also be used as a solvent in chromatography and as a starting material in the synthesis of pharmaceuticals and other organic compounds. In addition, 2-CPMP is used in the production of polymers, in the synthesis of dyes and pigments, and as a fuel additive.
Mecanismo De Acción
The mechanism of action of 2-CPMP is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can form complexes with other molecules. This can result in the formation of new compounds, which can then be used in various scientific research applications. In addition, 2-CPMP can act as a catalyst in organic reactions, which can result in the formation of new compounds.
Biochemical and Physiological Effects
2-CPMP has been found to have biochemical and physiological effects on the human body. Studies have shown that the compound can act as a mild diuretic, and can also affect the metabolism of certain hormones. In addition, 2-CPMP has been found to have anti-inflammatory and anti-oxidant properties, and can also affect the activity of certain enzymes. However, further research is needed to understand the full biochemical and physiological effects of 2-CPMP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CPMP has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be stored and handled safely. In addition, the compound is relatively inexpensive, and can be easily synthesized in the laboratory. However, the compound has several limitations for use in laboratory experiments. It is a volatile compound, and can easily evaporate and become airborne. In addition, it can be toxic if inhaled or ingested, and can cause skin irritation if it comes into contact with the skin.
Direcciones Futuras
There are several potential future directions for the use of 2-CPMP. One potential direction is to further investigate its biochemical and physiological effects on the human body. In addition, 2-CPMP could be used in the synthesis of new organic compounds, and could also be used in the development of new pharmaceuticals and other organic compounds. Finally, 2-CPMP could be used in the development of new polymers, dyes, and pigments.
Propiedades
IUPAC Name |
1-(2-chloroprop-2-enyl)-2,3,4,5,6-pentamethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl/c1-8(15)7-14-12(5)10(3)9(2)11(4)13(14)6/h1,7H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHPAEAGUWHUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC(=C)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2,3,4,5,6-pentamethylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




